molecular formula C11H17NO3 B14394053 Carbamic acid;(2-propan-2-ylphenyl)methanol CAS No. 87980-64-1

Carbamic acid;(2-propan-2-ylphenyl)methanol

Katalognummer: B14394053
CAS-Nummer: 87980-64-1
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: IWFMGAJHZWTFCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid;(2-propan-2-ylphenyl)methanol is a chemical compound with the molecular formula C11H17NO3 It is a derivative of carbamic acid and contains a phenyl group substituted with an isopropyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid derivatives typically involves the reaction of amines with carbon dioxide. For carbamic acid;(2-propan-2-ylphenyl)methanol, the synthesis can be achieved through the reaction of 2-propan-2-ylphenylamine with carbon dioxide in the presence of a suitable base, such as 1,1,3,3-tetramethylguanidine (TMG). The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to form the desired carbamic acid derivative .

Industrial Production Methods

Industrial production of carbamic acid derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the reaction of the amine precursor with carbon dioxide in the presence of a catalyst or base, followed by purification steps to isolate the desired product. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid;(2-propan-2-ylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamic acid moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Carbamic acid;(2-propan-2-ylphenyl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of carbamic acid;(2-propan-2-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbamic acid: The parent compound with the formula H2NCOOH.

    Methyl carbamate: An ester derivative with the formula H2NCOOCH3.

    Ethyl carbamate: Another ester derivative with the formula H2NCOOC2H5.

Uniqueness

Carbamic acid;(2-propan-2-ylphenyl)methanol is unique due to the presence of the isopropyl and hydroxymethyl groups on the phenyl ring. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

87980-64-1

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

carbamic acid;(2-propan-2-ylphenyl)methanol

InChI

InChI=1S/C10H14O.CH3NO2/c1-8(2)10-6-4-3-5-9(10)7-11;2-1(3)4/h3-6,8,11H,7H2,1-2H3;2H2,(H,3,4)

InChI-Schlüssel

IWFMGAJHZWTFCA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1CO.C(=O)(N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.